synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one
synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one
An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-iodoquinolin-2(1H)-one
Abstract
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 6-Bromo-8-iodoquinolin-2(1H)-one (CAS No: 2101658-56-2), a highly functionalized and valuable intermediate for drug discovery and development.[2] The strategic placement of distinct halogen atoms—bromine and iodine—at the C6 and C8 positions offers differential reactivity, enabling selective and sequential functionalization through modern cross-coupling reactions. This guide details a logical, multi-step synthesis commencing from readily available starting materials, explains the causality behind the chosen methodologies, and provides detailed, field-proven protocols for each transformation.
Part 1: The Quinolin-2(1H)-one Core: A Privileged Scaffold in Drug Discovery
Quinolin-2(1H)-ones, also known as 2-quinolones or carbostyrils, are bicyclic heterocyclic compounds that are ubiquitously present in natural products and synthetic pharmaceuticals. Their rigid structure and ability to participate in various non-covalent interactions make them ideal pharmacophores. This core is found in drugs with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[3]
The strategic introduction of halogen atoms onto the quinolone scaffold serves as a powerful tool for medicinal chemists. Halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule and, more importantly, act as synthetic handles for diversification. The target molecule, 6-Bromo-8-iodoquinolin-2(1H)-one, is particularly valuable due to the orthogonal reactivity of the C-Br and C-I bonds, allowing for programmed, site-selective elaboration of the molecular framework.
Part 2: Synthetic Strategy and Retrosynthetic Analysis
The retrosynthetic analysis reveals a logical pathway beginning with the commercially available 4-bromoaniline. The core quinoline ring is constructed first, followed by sequential installation of the iodo and oxo functionalities.
Caption: Retrosynthetic analysis of 6-Bromo-8-iodoquinolin-2(1H)-one.
This pathway was selected for several key reasons:
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Expertise & Experience: Each step utilizes a classic, well-understood named reaction (Skraup, Sandmeyer), ensuring predictability and high yields.
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Trustworthiness: The sequential introduction of functional groups minimizes competing side reactions and simplifies purification at each stage.
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Authoritative Grounding: The synthesis of key intermediates is well-documented in chemical literature, providing a solid foundation for this protocol.
Part 3: Detailed Experimental Protocols
This section provides a step-by-step methodology for the .
Workflow Overview
Caption: Overall synthetic workflow for the target molecule.
Step 1: Synthesis of 6-Bromoquinoline (Skraup Synthesis)
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (in this case, the nitro group from a portion of the starting material can act as the oxidant, though an external one is often added).[4][5]
Protocol:
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To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid (e.g., 0.43 mol).
-
Add 4-bromoaniline (e.g., 0.1 mol) and a catalytic amount of a moderator like ferrous sulfate or boric acid to control the exothermic reaction.[4]
-
Heat the mixture to approximately 140-145 °C with stirring.
-
Once the temperature is stable, add glycerol (e.g., 0.125 mol) dropwise over a period to maintain a steady reaction rate.[5]
-
After the addition is complete, maintain the reaction at 140-145 °C for 3-4 hours.[5]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution by slowly adding a concentrated base, such as aqueous ammonium hydroxide, until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 6-bromoquinoline.
Step 2: Nitration of 6-Bromoquinoline to 6-Bromo-8-nitroquinoline
Electrophilic nitration of quinoline under vigorous conditions typically occurs at the 5- and 8-positions of the benzene ring.[4] The presence of the bromine at C6 directs the incoming nitro group preferentially to the C8 position.
Protocol:
-
In a flask cooled in an ice bath, add 6-bromoquinoline to concentrated sulfuric acid with stirring.
-
Once dissolved and cooled, add fuming nitric acid dropwise, ensuring the temperature does not rise significantly.
-
After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for several hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction and carefully pour it onto a large volume of crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry to obtain crude 6-bromo-8-nitroquinoline.
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Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 3: Reduction of 6-Bromo-8-nitroquinoline to 6-Bromo-8-aminoquinoline
The nitro group is readily reduced to an amine using various methods. A common and effective method involves using a metal in an acidic medium, such as iron in acetic acid.[6]
Protocol:
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To a solution of 6-bromo-8-nitroquinoline in a mixture of ethanol, water, and acetic acid, add iron powder.[6]
-
Heat the resulting suspension to reflux and stir for 3 hours.[6]
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Neutralize the reaction with an aqueous solution of sodium hydroxide (e.g., 2.5 N).[6]
-
Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.[6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-8-aminoquinoline as a solid.[6]
Step 4: Synthesis of 6-Bromo-8-iodoquinoline (Sandmeyer Reaction)
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide via a diazonium salt intermediate.[1][7] The reaction is typically catalyzed by copper(I) salts, though for iodination, the use of potassium iodide is often sufficient without a copper catalyst.[8][9]
Caption: Generalized mechanism of the Sandmeyer reaction.
Protocol:
-
Dissolve 6-bromo-8-aminoquinoline in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes after addition.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 6-bromo-8-iodoquinoline. Further purification can be achieved via chromatography if necessary.
Step 5: Oxidation of 6-Bromo-8-iodoquinoline to 6-Bromo-8-iodoquinolin-2(1H)-one
Direct oxidation of the C2 position of a quinoline is challenging. A more controlled and higher-yielding method involves a two-step sequence via the corresponding N-oxide.
Protocol 5a: N-Oxidation
-
Dissolve 6-bromo-8-iodoquinoline in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Upon completion, carefully quench any excess peroxide.
-
Work up the reaction by neutralizing the acid and extracting the N-oxide product into an organic solvent.
-
Purify the crude 6-bromo-8-iodoquinoline N-oxide by crystallization or chromatography.
Protocol 5b: N-Oxide Rearrangement
-
The quinoline N-oxide can be rearranged to the 2-quinolone under various conditions. A common method is treatment with an activating agent followed by hydrolysis.
-
Dissolve the N-oxide in a solvent like dichloromethane or acetonitrile.
-
Add an activating agent such as acetic anhydride, triflic anhydride, or POCl₃, and heat the mixture.[7]
-
This forms an intermediate which is then hydrolyzed, often in situ or during aqueous work-up, to yield the final product.
-
For example, heating the N-oxide with acetic anhydride followed by aqueous work-up will yield the desired 2-quinolone.
-
After the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel to isolate pure 6-Bromo-8-iodoquinolin-2(1H)-one.
Part 4: Quantitative Data Summary
The following table summarizes representative data for the synthetic sequence. Note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Intermediate/Product Name | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 6-Bromoquinoline | 4-Bromoaniline | H₂SO₄, Glycerol | 70-80 |
| 2 | 6-Bromo-8-nitroquinoline | 6-Bromoquinoline | H₂SO₄, HNO₃ | 85-95 |
| 3 | 6-Bromo-8-aminoquinoline | 6-Bromo-8-nitroquinoline | Fe, Acetic Acid | 80-90 |
| 4 | 6-Bromo-8-iodoquinoline | 6-Bromo-8-aminoquinoline | NaNO₂, KI | 75-85 |
| 5 | 6-Bromo-8-iodoquinolin-2(1H)-one | 6-Bromo-8-iodoquinoline | m-CPBA, Ac₂O | 60-70 (over 2 steps) |
Part 5: Safety and Handling
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Acids/Bases: Concentrated sulfuric acid, nitric acid, and strong bases are highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Skraup Reaction: This reaction can be violently exothermic. Proper temperature control and the use of a moderator are critical.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should be prepared at low temperatures and used immediately in solution without isolation.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources in a well-ventilated area.
Part 6: Conclusion and Future Perspectives
This guide outlines a logical and robust multi-step synthesis for 6-Bromo-8-iodoquinolin-2(1H)-one. The methodologies employed are well-established, ensuring that this valuable intermediate can be reliably produced in a laboratory setting. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) opens the door for the systematic and selective synthesis of diverse libraries of novel quinolone derivatives. This positions 6-Bromo-8-iodoquinolin-2(1H)-one as a key building block for future drug discovery programs aimed at identifying new therapeutic agents.
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